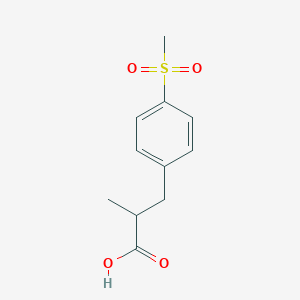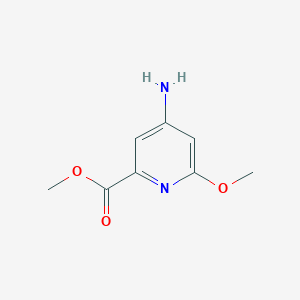
Methyl 4-amino-6-methoxypicolinate
Vue d'ensemble
Description
“Methyl 4-amino-6-methoxypicolinate” is a chemical compound with the molecular formula C8H10N2O3 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-6-methoxypicolinate” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.Physical And Chemical Properties Analysis
“Methyl 4-amino-6-methoxypicolinate” is a solid substance . Its molecular weight is 182.18 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique
1. Interaction with Tubulin Polymerization
Methyl 4-amino-6-methoxypicolinate and its derivatives have been studied for their potential role in inhibiting tubulin polymerization. A study highlighted the antiproliferative activity of a compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, which showed promising activity against human cancer cells. This compound inhibited the accumulation of acetylated tubulin and induced G2/M cell cycle arrest in HeLa cells, indicating its effectiveness as a tubulin polymerization inhibitor (Minegishi et al., 2015).
2. Antiparasitic Activities
Compounds structurally related to methyl 4-amino-6-methoxypicolinate have shown significant antiparasitic activities. A study evaluated the efficacy of different enantiomers of an 8-aminoquinoline compound against various parasitic infections, including malaria and Leishmania. The research indicated that certain configurations of these compounds could provide a balance between efficacy and reduced hematological toxicities, making them valuable in antiparasitic treatment (Nanayakkara et al., 2008).
3. Antimicrobial Activities
Studies have been conducted on derivatives of methyl 4-amino-6-methoxypicolinate for their antimicrobial activities. For example, a series of 4-amino-8-methylquinolines substituted with hydroxy- or methoxy-groups were synthesized and evaluated for their antibacterial activity against various bacterial strains. These compounds showed slight antibacterial activity, suggesting their potential use in developing new antimicrobial agents (Meyer et al., 2001).
Safety And Hazards
“Methyl 4-amino-6-methoxypicolinate” is labeled with the signal word “Warning” according to safety information . It has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P270, P301+P312, and P330 . It’s important to handle this compound with care and follow safety guidelines.
Propriétés
IUPAC Name |
methyl 4-amino-6-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-4-5(9)3-6(10-7)8(11)13-2/h3-4H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXFUCFDRMXIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-6-methoxypicolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




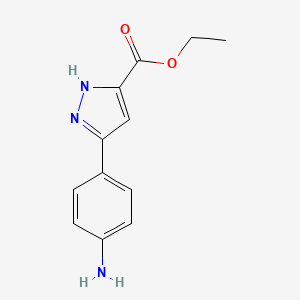
![3-[(1R)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B1406153.png)
![3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1406154.png)
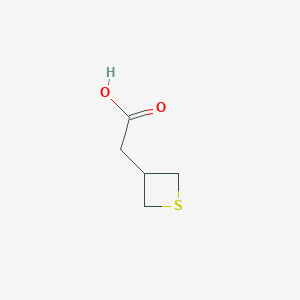

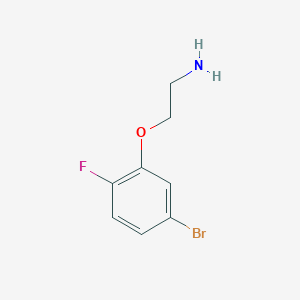

![1,4-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B1406162.png)
![1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone](/img/structure/B1406163.png)
amine](/img/structure/B1406164.png)
![N-[(3-chloro-5-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1406165.png)
![3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1406166.png)
